6-Fluoroindole Substitution Confers Dual FAAH/BuChE Inhibitory Activity Absent in Non-Fluorinated Phenyl Carbamate Analogs
In a directly comparable series of aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates versus phenyl N-(ω-indol-1-yl)alkyl carbamates with identical alkyl spacer lengths (n = 4–8), the 6-fluoro substitution consistently introduced measurable BuChE inhibitory activity while maintaining or improving FAAH potency [1]. For the pentyl spacer (n = 5), the 6-fluoroindol-1-yl derivative (compound 14) achieved FAAH IC₅₀ = 0.029 μM and BuChE IC₅₀ = 4.3 μM, whereas the corresponding non-fluorinated indol-1-yl analog (compound 4) showed FAAH IC₅₀ = 0.050 μM but was not active against BuChE at concentrations up to 10 μM [1]. This demonstrates that the 6-fluoro substituent is a molecular determinant for dual-target serine hydrolase engagement.
| Evidence Dimension | Inhibitory potency (IC₅₀) against FAAH and BuChE |
|---|---|
| Target Compound Data | 6-fluoroindol-1-yl pentyl carbamate (compound 14): FAAH IC₅₀ = 0.029 μM; BuChE IC₅₀ = 4.3 μM [1] |
| Comparator Or Baseline | Indol-1-yl pentyl carbamate (compound 4): FAAH IC₅₀ = 0.050 μM; BuChE not active at 10 μM [1] |
| Quantified Difference | FAAH: 1.7-fold improvement (0.029 vs. 0.050 μM); BuChE: gain of activity (>2.3-fold selectivity window vs. inactive) [1] |
| Conditions | Recombinant enzyme inhibition assays; IC₅₀ values are means of ≥2 independent determinations with errors within ±20%; compounds tested at up to 10 μM [1] |
Why This Matters
For screening cascades targeting the endocannabinoid system, the 6-fluoroindole chemotype offers a dual FAAH/BuChE profile that non-fluorinated indole analogs cannot replicate, enabling distinct polypharmacology or requiring explicit counter-screening if FAAH selectivity is desired.
- [1] Rudolph S, et al. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. 2021;6:13466. Table 1. https://pmc.ncbi.nlm.nih.gov/articles/PMC8158844/table/tbl1/ View Source
